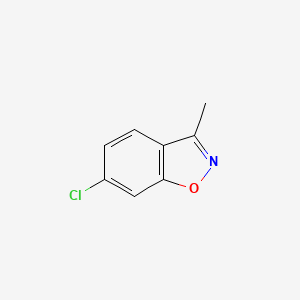

6-Chloro-3-methyl-1,2-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNSTAUYQDVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497018 | |

| Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66033-73-6 | |

| Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-methyl-1,2-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole motif, a fused heterocyclic system comprising a benzene ring and an isoxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural unit is a cornerstone in the design of a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities. These include, but are not limited to, antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3] The inherent stability and synthetic accessibility of the 1,2-benzoxazole core make it an attractive platform for the development of novel therapeutics. The specific substitution pattern on this scaffold, such as the presence of a chloro group and a methyl group in 6-Chloro-3-methyl-1,2-benzoxazole, can significantly modulate its physicochemical properties and biological target interactions, making it a compound of considerable interest for further investigation and drug discovery endeavors.

I. Strategic Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence commencing with the commercially available 5-chloro-2-hydroxyacetophenone. The synthetic strategy hinges on the initial formation of an oxime intermediate, followed by a cyclization reaction to construct the desired 1,2-benzoxazole ring system.

Step 1: Oximation of 5-Chloro-2-hydroxyacetophenone

The first step involves the condensation of 5-chloro-2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base to yield 5-chloro-2-hydroxyacetophenone oxime. This reaction is a classic method for the formation of oximes from ketones. The choice of a suitable base and solvent system is critical for achieving a high yield and purity of the oxime intermediate.

Step 2: Cyclization to this compound

The subsequent and final step is the intramolecular cyclization of the 5-chloro-2-hydroxyacetophenone oxime to afford the target molecule, this compound. This transformation can be effectively promoted under microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating methods.[4][5] The use of a suitable dehydrating agent or a catalyst can facilitate this ring-closing reaction.

Below is a diagrammatic representation of the synthetic pathway:

Sources

- 1. 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

"spectroscopic analysis of 6-Chloro-3-methyl-1,2-benzoxazole NMR"

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-3-methyl-1,2-benzoxazole via Nuclear Magnetic Resonance (NMR)

Introduction: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole, or 1,2-benzisoxazole, ring system is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its presence in therapeutic agents ranging from antipsychotics to analgesics and antimicrobial drugs underscores its importance in medicinal chemistry and drug development.[2][3][4] Consequently, the unambiguous structural verification of novel 1,2-benzoxazole derivatives is a critical step in the synthesis and quality control pipeline.

Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for elucidating the precise molecular structure of organic compounds in solution.[5] This guide, written from the perspective of a Senior Application Scientist, provides a detailed technical walkthrough of the ¹H and ¹³C NMR spectroscopic analysis of a specific derivative, this compound. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Atom Numbering Convention

To ensure clarity in spectral assignments, a standardized atom numbering system for this compound is essential. The structure and numbering are illustrated below. This convention will be used consistently throughout the analysis.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol: High-Resolution NMR Data Acquisition

The foundation of trustworthy spectral interpretation is a robust and well-documented experimental protocol. The following steps outline a self-validating system for acquiring high-quality NMR data.

1. Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended for achieving optimal signal dispersion and resolution.[6][7]

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solvating power for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3. ¹H NMR Spectrum Acquisition:

-

Experiment: Standard one-pulse (zg30) sequence.

-

Solvent Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time (AQ): 2-4 seconds.

-

4. ¹³C NMR Spectrum Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Number of Scans (NS): 512 to 2048 scans, as the ¹³C isotope has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

5. Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by manual phasing and baseline correction to obtain a clean, interpretable spectrum.

Spectroscopic Data Analysis and Interpretation

The following sections provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established principles of NMR theory and data from structurally similar benzoxazole and benzisoxazole derivatives.[6][8][9]

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals for the methyl group and the three aromatic protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Assignment | Rationale |

| ~ 2.6 | Singlet (s) | N/A | C3-CH ₃ (3H) | The methyl protons are isolated and appear as a sharp singlet. Its chemical shift is typical for a methyl group attached to an sp² carbon within a heterocyclic system.[6] |

| ~ 7.6 | Doublet (d) or Singlet-like | J ≈ 2.0 Hz | H 7 (1H) | This proton is ortho to the C6-Cl. The chlorine's inductive effect and the proximity to the heterocyclic ring cause a downfield shift. It shows a small meta-coupling to H5. |

| ~ 7.4 | Doublet (d) | J ≈ 8.5 Hz | H 4 (1H) | This proton is ortho to the bridgehead carbon C3a and shows a strong ortho-coupling to H5. |

| ~ 7.2 | Doublet of Doublets (dd) | J ≈ 8.5 Hz, 2.0 Hz | H 5 (1H) | This proton is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets splitting pattern. |

Causality Behind the Aromatic Signals:

-

Electron-Withdrawing Effects: The isoxazole ring and the chlorine atom are both electron-withdrawing, which generally deshields the aromatic protons, shifting them downfield (to higher ppm values) compared to unsubstituted benzene (7.34 ppm).[10]

-

Splitting Patterns: The observed multiplicities are a direct result of spin-spin coupling between adjacent protons. The large coupling constant (~8.5 Hz) is characteristic of ortho-coupling (³JHH), while the smaller constant (~2.0 Hz) is typical for meta-coupling (⁴JHH).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 14-15 | C H₃ | Typical chemical shift for a methyl carbon attached to an sp² system.[9] |

| ~ 111 | C 7 | Shielded by the adjacent oxygen and influenced by the ortho-chlorine. Aromatic carbons ortho to a halogen are often shifted to this region. |

| ~ 120 | C 3a | Bridgehead carbon adjacent to the oxygen atom. |

| ~ 122 | C 4 | Aromatic CH carbon. |

| ~ 125 | C 5 | Aromatic CH carbon, deshielded relative to C4 due to proximity to the chlorine atom. |

| ~ 130 | C 6 | Carbon directly attached to the chlorine atom (ipso -carbon). Its shift is significantly influenced by the halogen's electronegativity. |

| ~ 151 | C 7a | Bridgehead carbon adjacent to the nitrogen atom. The high electronegativity of nitrogen causes a significant downfield shift. |

| ~ 163 | C 3 | The sp² carbon of the isoxazole ring attached to the methyl group and flanked by two heteroatoms. This environment results in a strong deshielding effect. |

Definitive Assignment Using 2D NMR:

While the above assignments are based on sound chemical principles, unambiguous confirmation requires 2D NMR experiments.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon (e.g., H4 with C4, H5 with C5, H7 with C7, and the methyl protons with the methyl carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal 2- and 3-bond correlations, confirming the connectivity. For instance, the methyl protons (~2.6 ppm) would show a correlation to C3 (~163 ppm) and C7a (~151 ppm), solidifying the assignment of the heterocyclic carbons.

Visualizing the Analytical Workflow

The process from sample to final structure confirmation can be visualized as a logical workflow.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The NMR spectroscopic analysis of this compound provides a comprehensive and unambiguous fingerprint of its molecular structure. The ¹H spectrum is characterized by a sharp methyl singlet and a distinct set of signals for the three aromatic protons, whose splitting patterns are governed by ortho and meta spin-spin coupling. The ¹³C spectrum complements this data, with each of the nine unique carbons providing a signal whose chemical shift is dictated by its local electronic environment, including the influence of the chloro-substituent and the heterocyclic ring. By employing a systematic approach that combines high-quality data acquisition with a thorough understanding of chemical shift and coupling phenomena, researchers and drug development professionals can confidently verify the structure and purity of this and related pharmacologically important molecules.

References

- BenchChem. (n.d.). Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- SUPPLEMENTARY INFORMATION. (n.d.).

- ResearchGate. (n.d.). Scheme for the synthesis of 1, 2-benzisoxazole derivatives.

- ScienceOpen. (n.d.). Supporting Information.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- R Discovery. (n.d.). Synthesis, Structure and Mesogenic Properties of Benzoxazole Derivatives.

- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (n.d.).

- Heterocyclic Letters. (2011). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME NEW 1, 2-BENZISOXAZOLE.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Li, Z., & Jin, G. (2020). EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).

Sources

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. e-journals.in [e-journals.in]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. modgraph.co.uk [modgraph.co.uk]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 6-Chloro-3-methyl-1,2-benzoxazole Derivatives

Foreword: The Significance of the 1,2-Benzoxazole Core in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate landscape of medicinal chemistry, the 1,2-benzoxazole scaffold is a familiar and highly valued entity. This benzene-fused isoxazole ring system represents a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has positioned 1,2-benzoxazole derivatives at the forefront of therapeutic innovation, with applications ranging from antipsychotics to potent antimicrobial and anticancer agents.[1][2][3][4] The biological prowess of these molecules is intrinsically linked to their three-dimensional architecture. Substituents on the benzoxazole core dictate the molecule's conformation, electronic distribution, and potential for intermolecular interactions, all of which govern its pharmacological profile.

This in-depth technical guide focuses on a specific, yet broadly relevant, class of these compounds: 6-Chloro-3-methyl-1,2-benzoxazole derivatives . The introduction of a chloro group at the 6-position and a methyl group at the 3-position significantly influences the molecule's properties. Understanding the precise spatial arrangement of these atoms through single-crystal X-ray crystallography provides invaluable insights into their structure-activity relationships (SAR).

While a crystal structure for the exact this compound was not publicly available at the time of this writing, this guide will utilize the closely related and structurally informative derivative, 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole , as a primary exemplar. The analysis of this crystal structure will serve as a robust framework for understanding the key structural features that define this class of compounds.

I. Synthesis of the 1,2-Benzoxazole Scaffold: A Step-by-Step Protocol

The construction of the 1,2-benzoxazole ring system can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriately substituted ortho-hydroxyaryl ketoxime. The following protocol outlines a generalizable approach for the synthesis of a 6-substituted-3-methyl-1,2-benzoxazole derivative.

Experimental Protocol: Synthesis of a 6-Substituted-3-methyl-1,2-benzoxazole Derivative

Objective: To synthesize a 6-substituted-3-methyl-1,2-benzoxazole via the cyclization of an ortho-hydroxyaryl methyl ketoxime.

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 5'-chloro-2'-hydroxyacetophenone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

-

Dehydrating agent/cyclizing agent (e.g., polyphosphoric acid (PPA) or acetic anhydride)

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Oxime Formation:

-

Dissolve 1.0 equivalent of the substituted 2'-hydroxyacetophenone in a mixture of ethanol and water.

-

Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Cyclization to form the 1,2-Benzoxazole Ring:

-

To the dried oxime, add a dehydrating/cyclizing agent such as polyphosphoric acid.

-

Heat the mixture to 100-120°C for 1-3 hours, again monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-substituted-3-methyl-1,2-benzoxazole derivative.

-

Causality Behind Experimental Choices:

-

The use of sodium acetate in the oximation step acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction towards the formation of the free hydroxylamine nucleophile.

-

Polyphosphoric acid is an effective dehydrating and cyclizing agent for this type of intramolecular condensation, promoting the formation of the N-O bond of the isoxazole ring.

II. The Architectural Core: Crystal Structure Analysis

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior and biological activity.

As a case study, we will analyze the crystallographic data of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole .[5][6]

Crystallographic Data Summary

| Parameter | Value for 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole[5] |

| Chemical Formula | C₁₅H₁₂ClNO |

| Molecular Weight | 257.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2075 (8) |

| b (Å) | 6.5888 (4) |

| c (Å) | 15.1224 (8) |

| β (°) | 103.738 (3) |

| Volume (ų) | 1278.33 (13) |

| Z (molecules per unit cell) | 4 |

Key Structural Features and Insights

The crystal structure of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole reveals several key architectural features:

-

Planarity of the Benzoxazole Core: The fused benzene and isoxazole rings of the 1,2-benzoxazole system are nearly planar. This planarity is a characteristic feature of aromatic systems and influences how the molecule can stack and interact with biological macromolecules.

-

Conformation of the 3-Substituent: The chloro(phenyl)methyl group at the 3-position adopts a specific conformation relative to the benzoxazole ring. The dihedral angle between the mean plane of the 1,2-benzoxazole system and the phenyl ring is approximately 70.33°.[5][6] This "V-shape" of the molecule is significant as it presents a distinct three-dimensional profile for receptor binding.

-

Intermolecular Interactions: In the crystal lattice of this derivative, the molecules are primarily stabilized by van der Waals interactions.[5][6] In other derivatives, such as 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole, weak C-H···N hydrogen bonds can link adjacent molecules to form dimers.[7] The nature and strength of these intermolecular forces are critical for the compound's solubility, melting point, and crystal packing.

Caption: Workflow for X-ray crystal structure determination.

IV. Structure-Activity Relationship and Biological Implications

The structural data obtained from X-ray crystallography is fundamental to understanding the biological activity of this compound derivatives.

-

Role of the 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can significantly alter the electronic properties of the aromatic ring. This can influence the molecule's ability to participate in π-π stacking or other electronic interactions with a biological target. Furthermore, the chloro group can modulate the lipophilicity of the compound, affecting its ability to cross cell membranes and its overall pharmacokinetic profile.

-

Impact of the 3-Methyl Substituent: A methyl group at the 3-position can serve as a key hydrophobic interaction point within a receptor's binding pocket. Its size and orientation, as determined by the crystal structure, are critical for optimal binding. The conformation of this substituent can either facilitate or hinder the molecule's fit into the active site of an enzyme or receptor.

For instance, many 1,2-benzoxazole derivatives exhibit antipsychotic activity through their antagonism of dopamine D2 and serotonin 5-HT2A receptors. The specific orientation of the substituents on the benzoxazole core is what allows for high-affinity binding to these G-protein coupled receptors.

Caption: Relationship between molecular structure and biological activity.

V. Conclusion and Future Perspectives

The crystal structure of this compound derivatives, exemplified here by a closely related analog, provides a foundational understanding of the architectural principles governing their biological function. The near-planar benzoxazole core, combined with the specific conformations of its substituents, creates a unique three-dimensional entity capable of precise interactions with biological targets.

Future work in this area should focus on obtaining the crystal structures of a wider array of these derivatives to build a more comprehensive library of structure-activity relationships. Co-crystallization of these compounds with their target proteins would offer the ultimate insight into their mechanism of action, paving the way for the rational design of next-generation therapeutics with enhanced potency and selectivity. This detailed structural knowledge is not merely academic; it is the blueprint for innovation in the ongoing quest for more effective and safer medicines.

References

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Kayalvizhi, M., Vasuki, G., Veerareddy, A., & Laxminarasimha, G. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3008. Available at: [Link]

-

Kayalvizhi, M., Vasuki, G., Ramamurthi, K., Veerareddy, A., & Laxminarasimha, G. (2011). 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2999. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). OUCI. Retrieved from [Link]

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (n.d.). Rasayan Journal. Retrieved from [Link]

-

Synthesis of C3 substituted-benzisoxazole by a C-C bond. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Diverse Biological Activities of Benzisoxazole Derivatives [ouci.dntb.gov.ua]

- 3. isca.me [isca.me]

- 4. benchchem.com [benchchem.com]

- 5. 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methyl-1,2-benzoxazole

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole (also known as benzisoxazole) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for versatile interactions with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics.[3] Several approved drugs, including the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, feature this core moiety, highlighting its importance in modern drug discovery.[4][5]

This guide focuses on a specific derivative, 6-Chloro-3-methyl-1,2-benzoxazole , providing a detailed examination of its fundamental physicochemical properties. Understanding these characteristics is paramount for drug development professionals, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and ultimate therapeutic efficacy. This document will not only present the core data but also delve into the experimental methodologies used to determine these properties and discuss their broader implications in a pharmaceutical research and development context.

Molecular Profile and Core Physicochemical Data

This compound is a substituted aromatic heterocycle. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position significantly modulates the electronic and steric properties of the parent benzisoxazole ring system, thereby influencing its physicochemical behavior.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 51488-20-1 | [6] |

| Molecular Formula | C₈H₆ClNO | [7] |

| Molecular Weight | 167.59 g/mol | [7] |

| Physical Form | Solid | [7] |

| Calculated LogP (XLogP3) | Value not explicitly available; related structures suggest a range of 2.0-3.0 | [8][9][10] |

| Melting Point | Not available in searched literature | - |

| Boiling Point | Not available in searched literature | - |

| Aqueous Solubility | Expected to be low; experimental data not available | - |

| pKa | Predicted to be weakly basic; experimental data not available | [11] |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Polar Surface Area (PSA) | 21.7 Ų | Calculated |

The Structural Influence on Physicochemical Properties

The specific substitution pattern of this compound dictates its properties. A logical relationship diagram helps visualize these connections.

Caption: Structure-Property relationships for this compound.

Experimental Determination of Key Physicochemical Properties

To ensure scientific rigor, direct experimental measurement of properties is essential. The following sections detail standardized, self-validating protocols for determining aqueous solubility and lipophilicity, two of the most critical parameters in drug discovery. These protocols are based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[12][13][14]

Thermodynamic Aqueous Solubility Determination

Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is a critical parameter for predicting oral absorption.[15][16] The shake-flask method is the gold standard for this determination.[17]

Experimental Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Detailed Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. This ensures that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[15]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at high speed (e.g., >10,000 g) to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). The concentration is determined by comparing the response to a standard curve prepared with known concentrations of the compound.

-

Trustworthiness Check: A control compound with known thermodynamic solubility (e.g., Haloperidol) should be run in parallel to validate the experimental setup and procedure.[18] The final pH of the saturated solution should also be measured to ensure the buffer capacity was maintained.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, the measure of a compound's partitioning between an oily (lipid) and an aqueous phase, is a key determinant of membrane permeability and protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[19]

Experimental Workflow Diagram: Shake-Flask LogD₇.₄

Caption: Workflow for LogD Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol:

-

Phase Preparation: Prepare the two immiscible phases. The aqueous phase is typically a buffer of a specific pH (e.g., pH 7.4 phosphate buffer). The organic phase is n-octanol. Crucially, the n-octanol must be pre-saturated with the buffer, and the buffer must be pre-saturated with n-octanol by mixing them overnight and then separating them. This prevents volume changes during the experiment.[20]

-

Compound Addition: Add equal, known volumes of the pre-saturated n-octanol and buffer to a vial. Add the test compound, typically from a concentrated stock solution, ensuring the final concentration does not exceed its solubility in either phase.

-

Partitioning: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the two layers. Emulsion formation can be a challenge, especially for highly lipophilic compounds.[21]

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([C]octanol) and aqueous ([C]aqueous) phases using a suitable analytical method like HPLC-UV.

-

Calculation: The distribution coefficient (D) is the ratio of the two concentrations: D = [C]octanol / [C]aqueous. The final value is expressed as its logarithm: LogD = log₁₀(D).

-

Trustworthiness Check: The experiment should be performed in triplicate. The sum of the mass of the compound recovered from both phases should be compared to the initial mass added (mass balance) to check for issues like adsorption to the vial walls. A standard compound with a known LogD (e.g., caffeine) should be included for system validation.[20]

Implications for Drug Development

The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its behavior in vitro and in vivo.

-

Solubility: Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption, low bioavailability, and challenges in creating intravenous formulations.[16][18] If this compound is found to have poor solubility, formulation strategies such as salt formation (if a suitable pKa exists), amorphous solid dispersions, or lipid-based formulations may be required.

-

Lipophilicity (LogP/LogD): Lipophilicity exists in a "Goldilocks zone." If too low (hydrophilic), the compound may not cross cell membranes effectively. If too high (lipophilic), it may suffer from poor solubility, high plasma protein binding, rapid metabolism, and potential off-target toxicity.[19] A predicted LogP in the 2-3 range is often considered favorable for oral drug candidates.

-

Molecular Weight and Structural Features: With a molecular weight under 200 g/mol , this compound resides in a favorable chemical space. The chloro and methyl groups enhance lipophilicity but can also serve as sites for metabolism (e.g., oxidation of the methyl group) or influence binding interactions with its target protein.[22]

Conclusion

This compound is a compound built upon a medicinally significant benzisoxazole scaffold. Its physicochemical properties, dictated by its specific substitution pattern, are crucial for assessing its potential as a drug candidate. While computational tools provide initial estimates, the rigorous, experimental determination of parameters like thermodynamic solubility and lipophilicity, using validated protocols as described herein, is indispensable. This data forms the foundation upon which further preclinical and clinical development activities are built, guiding formulation scientists and pharmacologists in unlocking the therapeutic potential of this and related molecules.

References

- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN8dbRUvoIBA9Z8D5lueYe8aBJkIvCqbPRu8wtygS5iT01iGGNNHC-o24XzbkSeDBCO9Amf7JFxIuEa9O1R1hUsia2rZSAan5PON1FRQC_U2IZtfHwXr5BUHy-PuA2fhcVU3x40xMK5fcROg==]

- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7GX-im4a5r8wdv5BX6vSIvs3721eQMYQ1t1XJWbp829Sp0OXzsOrYAANZ9shBN4Li63qc8y8R5rruEPZeYCKutCHzdQe570dq-DVo6rNzsgKzIltjbgiHhXqNfEg72ePAcHMgfu5YMbyqUz-AOb_SGjiN8Ds0_cdITk4Cjzzw_uvTW64=]

- OECD Guidelines for the Testing of Chemicals: Physical-chemical properties. (n.d.). ENvironmental inFOrmation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2RX2LULr6_rKuibiehu6_yOScXapC0aRaS7_OX3SsxnJLbGuTGhQtbo_5D42hog88R3eMQ5bcrN5jy_0SlcRvFh5fgsNYd_KIIK3VjMJFmqu1OxCh-i8tH79KbHBbqg==]

- OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1eMs-kaVf7WWQN_DmwDSt4IMaPJpV5-up2JRQ7zUhNw9VkpIOA2P6LLAfG2pfS1dqawCC34u3M19Y3iInFqCjh4tJpvsHXVKFc-yS1fjwYCuU5eF2ulBj7cwlel7kqVH74_sOha3Jmct1RSea5qq91RfWPSXR9MqtigM3FaTkm-YxsIa-OejwHbuime1e8CWh2-5QN1AFlQshtZ2-1FftXy2iO-isHw-KTq0=]

- Guidelines for the Testing of Chemicals - OECD. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7f0raJllh33LNWOsUE_sY3wunDFWB6x1BwdWu7lj8fzJS4_ieRzV_ySzfeCRv80-NSfboAwQ20hME4dATr7drU9vC_EcefQ8Xq_NappsrNogcWpbIlusenv3QVbDBzt_Z3tWuMhCJk9fizjUxTf50VeHrTj87ifonZb4qgShjVbyI_CRNCsr06EN7pQ=]

- OECD Guidelines for the Testing of Chemicals - Chemycal. (2017, October 12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyrn3NJByXnf4pMa9_Swkj4ApIDZw2xmOqUOLTS4PyNkfC6kjRmeVnIsULnENAFphSQMPx8spH6myfq3rZAUoi6meCo7izVzkhc1ETIA6kGY4KD2S6jGNOfNZ-FHciSNtJeKqaws2zrctC2mOcZyc1BLUzWjjmMryI0xli75CFdzrOs-UfGhK90sKRWYYaPJILGMC2GpXi5nyp6YxoCA8KGjBU-gY=]

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhpQr42jh5l3B96MZJAC-3hfan6M6LW0niLyT5f2ju9Yw1eKxZRysCoDe3bMQ2LqD2PegwdZ3KG7TBAXWhWTS_D6GShXfHVBf36UU4iLgTZKcJS3p9cBCx8U8Frtgp_wpSpftVi0YagDM36W3FHtSEQWQ86L-YEU6syh6rwvIoaw3VwccRH2SSRw==]

- Benzisoxazole: A privileged scaffold for medicinal chemistry. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJyL9zBoxDOPikntqoN0Rogug_z4C8Vz2hmaw78c1s3KTScDL9gkDQqBB8jbYc5rg1seXwvA_17Hq6_ZwwhBUa1vlcLb0JOIuR9tRXbWUBpvMSrKRz3RD3TRpauBooOIGNboP4bEx8I_1WmrBFthdKHE9kyF9LTso9ZN4zwfKoTYrWutog_MRRofCaLPNMSumONwiPY-uK4OVt6tjDByuRtgdSQmfryUQ=]

- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017, October 31). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdt2Lv_viB4eF91wEApvaUaU7jw8cK1QZoWMgg51_lM_Qwj-UIBNt88YgbvZlykCUpIBhFqY9CCoIeUZ4sxn1zel3lij2IteUEA9Ad8f4OBrZHNJlZJYiDhhXzhyszxmBjMS0cDWr4lmZpYqF6cOVYiTPfJ2l2cnlDR_c=]

- LogP / LogD shake-flask method. (2024, September 23). Protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHStDZnUxsDiS5uEOA-UuLmjavokAn8ctB_r9nBnina-dn57otmfgYY8i7ueJsGOWJ1bsidSP6btMpDNTDnrkcdiZCZZXppBYmZr0WK3xDK_Q1E_5eA0Ort_CdS1VGkXRYH8N1C6uKx_9DDjOZRV2soTWzSg-qxLIJcw36M4mjqfHEaRQ0=]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjk-xUaUstfyqNC_kuu4s7GdsnDZiZSMn7v4OcAXxXA9cHrgbGapxPbUP65BklhMtGD_t_ddA49Ccz5EQhFd0kkIeFaXaxb2heALLAPeO4ZbQi8c2zhxxJK3SRROv30Wf1f-3xh9KIT0dj74BfH7O5_2k8WtM7N9IWvJui5DRgsPWxHc-Svwl3UHrglbRwtjaoFzL6whl85dIiBw5QRa4crns9z9UX2qEPrVF6FgCfVPRPWNm3ypxChWJR]

- 1,2-Benzisoxazole compounds: a patent review (2009 - 2014). (2015, March 23). PubMed. [URL: https://vertexaisearch.cloud.google.

- Thermodynamic Solubility Assay. (n.d.). Evotec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz-qRzJ96oZGpDrKsORimgsgDZbM92PHCJPt1YlyJ_b-2_Pi3kCfGH0bIOZkhusHpYnD8NytpSzmvuSPCiUx_UIkW-mi-83vUBonZ3Mfu8KZWPrEKazTKVvYyBSn2WmF9zut-ThntZfZ5wMbiA0NTcyvXVt1wSqeKcN180At1oMHi63MmQWhMqVfDHcn87f_7aSFw-jt-ibM9-3A==]

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlFt38q6E5DY1q574nd2liI585xWdOQhwlcW62hf0HNVHiviM9oSHBw3UwNYZ2ZPdF11zlbYkmDJRom8pgaR1tPhgG3x0cR2DDknpptidu6E2BSG2ehXznk_suIVzcFxVj36Q=]

- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025, February 20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgFNiZGCH00Z9KR04N7y8uK6LZgewH8nk8QCzQuHKlcHcPtSL6p1e6s4gtlOC3g1mkPoS-aUGIwov3t_y5yfoyeZ3jF70MRHl4aHJc-Ey3S-yM3q2HapnzdHAkK7jka_MfHOAb-S2mk1S0XCOryj03W8I3nMmBdE9GVw==]

- Automated assays for thermodynamic (equilibrium) solubility determination. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1iWwGFKY53dEMYeoiDtOndfbUX7CmocQZClmcg-pF-yeWF1cjVpxVDcKuQM7tZCl0RmI5fdoKTMGx5MO_B84XMwxmnL_1yKeVssqXof3SJ9Zt7s0l7onOxNMn80ijM2Otmlg4WwSx2Pw8z-7-CavDTNQL7215HJoWqsypTf8MRGoSKTAdk8C8em8k21zoTNJzELfuEyk8i9L5K5U52vBlVFtBpZ4RcNdWaNH3OOGcEXfL8V4=]

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOKjNPMa08oNDefsv0TyB4FUoHt1uoA2wDyQMJ_53cTl6CHZW-nv_FJg7xAdVmbg4m9PduNe6YVyIWFhTpuTndeEl8TI8PjLYcsCAXeO1PfhoqcrK3kbmbSspEX1wp]

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4spv7YSU9i5ZyJE4kO53IL6ve5ZLyLr8j4MGdwnpMKhNY83ZT5IwmY1ZxJ0fNa2l3MwLOpp3Uw7c74MZfxG3ft40-XAgCHjtAF0I9P6UhNCxK3S028z6_9e318Dc6P2IVMqzIpRIF9nr1cT3bH_osIpx0sQcBC0Gp5cKOAOTD4sW3_Q-ZgXH9NX4yyqES_TVhTgduKBStbaGtle7DYGA8eeUZ1iQpisFAUondjkT_HE=]

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGvRP2S7kSnEE5ZQygU8imzYnrawQnmB6gtk7Mi61ifhQ-d2KQmH2Eehu2YznzqQ_hT-oxPfGPC34LUnvDK8T5G6rxihPsdwkSZcusxC2ESB8-r3ZK7GqGtUPuXqF2EhfHCuGTMJ2V9sOAOlucsHu96dqZTY1F4X-7lzbUoQzP7jAz9ufPjeMsgClsHAsxkQmozFLv5SJNxrm3kck=]

- 6-Chloro-1,2-benzisoxazole. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs9H8jFfsibLXUfTfCTewqK6DAwBTOQ33l4KIE7fVZCwULCJfyzkOTOIyaXMwc5BKrJvfDMkrpmgvsXEnt3zbPC5vHy0T6oANsJEPtvKA8QEAdaAX7_6KPQR-mjVOTYXFT559fAv_Hyrs8ofHnDHe0aRDt1l61S-oohDpGp68=]

- 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQDDbKSYvPAuNfxILS6S6BiuqzrwFxHX0IC_aNuVFyn31rbquQIQwyKM4uQv30_tb3L6N0q4vUqIDhTRXlD0aYZ4XkYNUxxpQQGmuFx7PEsbe4J0wze-ArS8UAL3Tl5D_BcmzxE-uKp--p4A==]

- 1,2-Benzisoxazole, 3-chloro-6-methyl-. (n.d.). CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswAorna37b7q5CrmUYXXH6mDGmonmgCCuPbiAUG5HzrMg5Lc743qyRYwtBai1B-rTjQLAAYHariBUmAr5JH1zEzR5YXnC8_YiMK-n9wVjQQ5uTLuGHnCu9P_NiMJGeOy2L-HEhGU0iSVlRcbsDG_pKw_OhtmYGkntPys-2zBrCfL-_xQB4Mmg6cfx]

- This compound (Cas 51488-20-1). (n.d.). Parchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNpFs-6wjqlV-H75Jza0OMlVq64Mn2TyTwQniJIhDPmQ13hxiMxD67tXh8jkVe-CI-ra0GB6ylKmZR5H7p26yI4i4JalFbx9i4W-tb0fjkEZxxVAgZOAjIX99Uegkz7hFMTsZAGg5ozg_J8CFc1IPb6j-3cZQjUPe2DKuofyV4VMagf87XbVktKI1QiaDTg86ve_uz]

- Compound methyl (6-chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate. (n.d.). Chemdiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZnbXR066A8dcR4UAj-jn1h1Zy-de2mjdu1W_J0l_wJcskI6mp_6B9bu7B5N3Bx6cbtvyDNDGUUpZFP6P13HUSb-wsVUOCSQaMwuNHvwRNJq6vnOwk-GxsfuxVdhYnZ7UP6S81o-YKwPPPASFEKW29-o7LGwCXAS85MJ4BWg==]

- Methyl 2-chloro-1,3-benzoxazole-6-carboxylate. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNK8TwozXCrAxZLidH7hiYoDRybW853-eqAbsqJXPgSH_uhaedATlRiWK_8CYqnH0Jqfc5LTKUOzGXOwqXvkl6dmHQ0OUueENn9oXyp0JJv4xTYweFz360988wxhO9ZIjvjxkco6DGy51CSNb_MLs=]

- Benzoxazole, 6-methyl-2-[4-(trifluoromethyl)phenyl]- CAS. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzf_tmiVsRKy_3Va7aaz47bvi3ZJyEgTXm1I_l6lmninvy1Efd7TNEUycJxiP38VORYjbLUFSVIzCCbHb2KUu9Dpf-9bGkM-Lob10IkDcFR-zUcC11bSeLZroDhrnUuXQTq3buKdBS0mzekv1JRarLjK-ZiOh0aAnJQIpMUfycDS6T]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. parchem.com [parchem.com]

- 7. 1,2-Benzisoxazole, 3-chloro-6-methyl- | CymitQuimica [cymitquimica.com]

- 8. 6-Chloro-1,2-benzisoxazole | C7H4ClNO | CID 20096506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Compound methyl (6-chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate - Chemdiv [chemdiv.com]

- 10. Methyl 2-chloro-1,3-benzoxazole-6-carboxylate | C9H6ClNO3 | CID 58433755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoxazole, 6-methyl-2-[4-(trifluoromethyl)phenyl]- CAS#: 161257-37-0 [chemicalbook.com]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 14. oecd.org [oecd.org]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. enamine.net [enamine.net]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Starting Materials and Synthetic Strategy for 6-Chloro-3-methyl-1,2-benzoxazole

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of 6-Chloro-3-methyl-1,2-benzoxazole, a substituted benzisoxazole scaffold of interest in medicinal and materials chemistry. We will deconstruct a primary, field-proven synthetic route, beginning with readily available commercial chemicals and proceeding through key intermediates. The narrative emphasizes the causal logic behind experimental choices, providing detailed, step-by-step protocols for each critical transformation. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this and related heterocyclic compounds.

Introduction and Retrosynthetic Analysis

This compound (also known as 6-chloro-3-methyl-benzisoxazole) is a heterocyclic compound whose scaffold is a recurring motif in pharmacologically active molecules.[1] The strategic synthesis of such derivatives is paramount for analog development and structure-activity relationship (SAR) studies. A robust synthesis relies on an efficient and logical pathway built from simple, cost-effective starting materials.

A retrosynthetic analysis of the target molecule reveals a logical and highly convergent pathway. The 1,2-benzoxazole ring is most effectively formed via the intramolecular cyclization of an ortho-hydroxyaryl ketoxime. This key intermediate, 2'-Hydroxy-4'-chloroacetophenone oxime, becomes our primary synthetic target. This oxime can be readily prepared from its corresponding ketone, 2'-Hydroxy-4'-chloroacetophenone. The ketone itself is accessible through a classic Fries rearrangement of an aromatic ester, in this case, p-chlorophenyl acetate. This ester is, in turn, synthesized in a straightforward manner from p-chlorophenol.

This multi-step, linear synthesis is advantageous due to the high reliability of each individual reaction and the commercial availability of the initial starting materials.

Sources

An In-depth Technical Guide to the Reaction Mechanism of 6-Chloro-3-methyl-1,2-benzoxazole Formation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole (or benzisoxazole) core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry. Notable pharmaceuticals, including the anticonvulsant Zonisamide and the antipsychotic Risperidone, feature this scaffold, underscoring its therapeutic relevance. The substituent at the 3-position of the 1,2-benzoxazole ring is particularly crucial in modulating the biological activity of these molecules. This guide provides a detailed exploration of the predominant reaction mechanism for the synthesis of a specific, functionally substituted derivative: 6-Chloro-3-methyl-1,2-benzoxazole.

I. The Primary Synthetic Strategy: Intramolecular Cyclization of an ortho-Hydroxyaryl Ketoxime

The most prevalent and efficient method for the synthesis of 3-substituted 1,2-benzoxazoles is the intramolecular cyclization of an ortho-hydroxyaryl ketoxime. This pathway, categorized as an N-O bond formation reaction, offers a direct and high-yielding route to the desired heterocyclic system from readily accessible starting materials.

The logical precursor for this compound is the oxime of 1-(4-chloro-2-hydroxyphenyl)ethan-1-one, commonly known as 4-chloro-2-hydroxyacetophenone oxime. The overall transformation is depicted below:

Figure 1. Overall synthetic transformation.

II. The Reaction Mechanism: A Step-by-Step Elucidation

The core of this synthesis lies in the base-catalyzed intramolecular cyclization of the precursor oxime. This process can be dissected into several key steps, each with a clear causal relationship.

-

Deprotonation of the Phenolic Hydroxyl Group: The reaction is initiated by a base, which abstracts the acidic proton from the phenolic hydroxyl group of the 4-chloro-2-hydroxyacetophenone oxime. This generates a phenoxide ion, a potent nucleophile. The choice of base is critical; common bases for this transformation include sodium hydroxide, potassium carbonate, and pyridine. The strength of the base and the reaction solvent can influence the reaction rate and yield.

-

Intramolecular Nucleophilic Attack: The newly formed phenoxide ion then performs an intramolecular nucleophilic attack on the nitrogen atom of the oxime. For this to occur, the hydroxyl group of the oxime must be converted into a good leaving group. This is often achieved by reaction with an activating agent, such as a sulfonyl chloride (to form a tosylate) or an acid anhydride, or by protonation under acidic conditions. In many base-catalyzed procedures, the hydroxyl group itself acts as the leaving group, particularly at elevated temperatures.

-

Cyclization and Formation of the N-O Bond: The nucleophilic attack results in the formation of the crucial N-O bond and the closure of the five-membered isoxazole ring. This step forms a transient intermediate.

-

Elimination of the Leaving Group: The final step is the elimination of the leaving group (e.g., water, acetate, or tosylate) from the nitrogen atom, which re-establishes the aromaticity of the newly formed benzoxazole ring system.

Figure 2. Mechanistic workflow of the cyclization.

III. Experimental Protocol: A Self-Validating System

The following protocols are adapted from established procedures for the synthesis of closely related 3-substituted 1,2-benzoxazoles and represent a robust and reproducible methodology.

A. Synthesis of 4-Chloro-2-hydroxyacetophenone oxime (Precursor)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chloro-2-hydroxyacetophenone | 170.59 | 17.06 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 10.42 g | 0.15 |

| Sodium hydroxide | 40.00 | 12.0 g | 0.3 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-chloro-2-hydroxyacetophenone in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in 50 mL of water.

-

Add the aqueous solution to the ethanolic solution of the ketone at room temperature with stirring.

-

Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 4-chloro-2-hydroxyacetophenone oxime.

B. Synthesis of this compound (Final Product)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chloro-2-hydroxyacetophenone oxime | 185.61 | 18.56 g | 0.1 |

| Acetic anhydride | 102.09 | 11.23 mL | 0.12 |

| Pyridine | 79.10 | 50 mL | - |

Procedure:

-

Dissolve 4-chloro-2-hydroxyacetophenone oxime in 50 mL of dry pyridine in a 100 mL round-bottom flask.

-

Add acetic anhydride dropwise to the solution with stirring at room temperature.

-

Heat the reaction mixture to reflux for 3-4 hours. The cyclization is often accompanied by a color change.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into 250 mL of a crushed ice-water mixture.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with dilute hydrochloric acid to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

IV. Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. While the specific data for this exact isomer can be found in specialized databases, the following are expected characteristic signals based on closely related analogs.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | d | 1H | Aromatic H |

| ~7.3-7.4 | dd | 1H | Aromatic H |

| ~7.1-7.2 | d | 1H | Aromatic H |

| ~2.5-2.6 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163-164 | C=N |

| ~150-151 | Ar-C-O |

| ~141-142 | Ar-C |

| ~124-125 | Ar-C |

| ~123-124 | Ar-C-Cl |

| ~119-120 | Ar-C |

| ~110-111 | Ar-C |

| ~14-15 | -CH₃ |

V. Causality and Experimental Choices

-

Choice of Base: A moderately strong base like pyridine is often sufficient to catalyze the cyclization, especially when an activating agent like acetic anhydride is used. Stronger bases like NaOH can be used but may lead to side reactions if not carefully controlled.

-

Activating the Oxime Hydroxyl Group: The conversion of the oxime hydroxyl into a better leaving group, such as an acetate, significantly facilitates the intramolecular nucleophilic attack by the phenoxide. This allows the reaction to proceed under milder conditions than if water were the sole leaving group.

-

Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation has been shown to be an effective energy source. It can significantly reduce reaction times, often to a few minutes, by efficiently heating the polar reactants and solvent.

-

Solvent-Free Conditions: Some protocols utilize solvent-free conditions with a solid support like silica gel impregnated with a base. This "green chemistry" approach minimizes solvent waste and can lead to high yields with simple workup procedures.

VI. Conclusion

The formation of this compound is most reliably achieved through the base-catalyzed intramolecular cyclization of 4-chloro-2-hydroxyacetophenone oxime. This method is robust, high-yielding, and proceeds through a well-understood mechanism involving the formation of a key phenoxide intermediate and subsequent N-O bond formation. The versatility of the 1,2-benzoxazole scaffold in drug discovery continues to drive the refinement of its synthesis, with modern variations focusing on increased efficiency and environmental sustainability. A thorough understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions and adapting the synthesis for the creation of novel, biologically active derivatives.

References

- Shastri, L. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(7), 173-183.

- Kumar, A., et al. (2017).

- Supplementary Information file for various benzoxazole and benzimidazole derivatives.

- Supporting Information for "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids". The Royal Society of Chemistry.

- Kayalvizhi, M., et al. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3008.

- Veerareddy, A., et al. (2011). 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2999.

- Lukoyanov, A. A., Sukhorukov, A. Yu., & Averina, E. B. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25.

- Chikhale, R. V., et al. (2017). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry, 10, S398-S405.

- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.

- Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- Kakkar, S., et al. (2017). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 11(1), 1-15.

- Veerareddy, A., et al. (2011). 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole. *Acta Crystall

In-depth Technical Guide: Solubility and Stability Studies of 6-Chloro-3-methyl-1,2-benzoxazole

Disclaimer: This document is a comprehensive technical guide intended for informational purposes for researchers, scientists, and drug development professionals. The protocols and data presented are illustrative and should be adapted and validated for specific experimental contexts.

Introduction

6-Chloro-3-methyl-1,2-benzoxazole is a heterocyclic compound featuring a benzoxazole core, a structure of considerable interest in medicinal chemistry due to its prevalence in various pharmacologically active agents. The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence formulation strategies, bioavailability, and the ultimate shelf-life of the drug product. A comprehensive understanding of these characteristics at an early stage is indispensable for a streamlined and successful drug development program.

This guide provides a robust framework for conducting thorough solubility and stability evaluations of this compound. We will explore the theoretical basis for these studies, present detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. The methodologies outlined are designed to be self-validating and align with established industry best practices and regulatory expectations.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is the cornerstone for designing logical and effective solubility and stability studies. While extensive experimental data for this specific molecule is not widely published, we can deduce its likely characteristics based on its structural components and data from related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Implications |

| Molecular Formula | C₈H₆ClNO | The inclusion of an electronegative chlorine atom and the aromatic system are key determinants of the molecule's polarity and its capacity for intermolecular interactions. |

| Molecular Weight | Approximately 167.59 g/mol | This relatively low molecular weight suggests that poor membrane permeability is less likely to be a significant hurdle in its development. |

| Structure | A planar benzoxazole ring system | The planarity of the core structure can promote efficient crystal lattice packing, which may, in turn, lead to lower aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | Moderately Lipophilic (Predicted range: 2.5-3.5) | The presence of the chloro and methyl groups enhances lipophilicity when compared to the unsubstituted parent benzoxazole. This indicates a preference for non-polar environments, which has direct implications for its solubility in aqueous media and its interactions with biological membranes. |

| pKa (Ionization Constant) | Weakly Basic | The nitrogen atom within the oxazole ring is the most probable site for protonation. However, its basicity is anticipated to be low due to the electron-withdrawing effects of the aromatic system and the adjacent oxygen atom. Consequently, the molecule is not expected to be significantly ionized at physiological pH. |

| Melting Point | Expected to be a solid at ambient temperature with a moderate to high melting point. | The planar geometry and potential for strong intermolecular forces suggest a well-ordered crystalline structure, which would require substantial energy to disrupt, resulting in a higher melting point. |

Solubility Studies

The aqueous solubility of a drug candidate is a critical factor that governs its oral bioavailability. For compounds that are poorly soluble, the rate of dissolution can become the limiting step in their absorption from the gastrointestinal tract. This section details a systematic, tiered approach to characterizing the solubility of this compound.

Thermodynamic Solubility Determination

Causality Behind Experimental Choices: Thermodynamic solubility defines the true equilibrium concentration of a compound in a specific solvent at a given temperature and pressure. This is a fundamental physicochemical parameter that establishes the maximum achievable concentration of the drug in solution. The shake-flask method, although labor-intensive, is recognized as the gold standard for determining thermodynamic solubility because it allows the system ample time to reach a state of equilibrium.

Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 105)

-

Preparation of Saturated Solutions:

-

Introduce an excess quantity of this compound into vials containing the desired aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8 buffers, and purified water). The use of excess solid is imperative to ensure that equilibrium is approached from a state of saturation.

-

Securely seal the vials to mitigate solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator.

-

The time required to reach equilibrium should be established empirically but generally ranges from 24 to 72 hours. To verify that equilibrium has been achieved, samples can be collected and analyzed at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent results.

-

-

Sample Preparation:

-

Following the equilibration period, allow the vials to remain undisturbed to permit the sedimentation of the excess solid material.

-

Carefully aspirate an aliquot of the supernatant, exercising caution to avoid disturbing the solid phase.

-

Filter the supernatant using a low-binding filter (e.g., 0.22 µm PVDF) to eliminate any residual undissolved particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using a series of standards of known concentrations to ensure the accuracy of the quantification.

-

-

Data Reporting:

-

Report the solubility in units of mg/mL or µg/mL.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Assessment

Causality Behind Experimental Choices: In the early phases of drug discovery, the need to screen large libraries of compounds necessitates high-throughput methodologies. Kinetic solubility assays, such as those employing nephelometry or turbidimetry, offer a rapid evaluation of a compound's tendency to precipitate out of a solution as its concentration is increased. While this measurement does not represent the true equilibrium solubility, it serves as a valuable surrogate for quickly identifying compounds that may have solubility liabilities.

Experimental Protocol: Turbidimetric Method

-

Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).

-

-

Assay Plate Preparation:

-

In a clear-bottomed microtiter plate, perform serial dilutions of the stock solution with the organic solvent.

-

Dispense the desired aqueous buffer into each well. The final concentration of the organic solvent should be maintained at a low level (typically less than 1-2%) to minimize its influence on the solubility measurement.

-

-

Precipitation and Detection:

-

Thoroughly mix the contents of the wells and incubate for a defined, brief period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) in each well using a microplate reader. The concentration at which a marked increase in turbidity is detected is designated as the kinetic solubility.

-

-

Data Analysis:

-

Plot the measured turbidity as a function of the compound concentration. The kinetic solubility is typically defined as the concentration at which the turbidity signal surpasses a predetermined threshold above the background level.

-

Table 2: Illustrative Solubility Data for this compound

| Medium | pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| SGF (Simulated Gastric Fluid) | 1.2 | 4.8 | 16 |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 2.6 | 9 |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 3.9 | 13 |

| Phosphate Buffer | 7.4 | 2.3 | 7 |

Stability Studies

Stability testing is a non-negotiable aspect of drug development, yielding critical information on how the quality of a drug substance is affected over time by various environmental factors, including temperature, humidity, and light.

Forced Degradation Studies

Causality Behind Experimental Choices: Forced degradation, or stress testing, is performed to deliberately degrade the drug substance to identify its potential degradation products. This information is fundamental for the development and validation of stability-indicating analytical methods and for elucidating the degradation pathways of the molecule. The stress conditions employed are intentionally more severe than those used in long-term stability studies.

Experimental Protocol: Forced Degradation

-

Stress Conditions:

-

Acidic Hydrolysis: A solution of this compound is treated with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: A solution is treated with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: A solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80 °C).

-

Photostability: The solid compound and a solution are exposed to light, ensuring an overall illumination of no less than 1.2 million lux hours and an integrated near-ultraviolet energy of no less than 200 watt-hours/square meter, in accordance with ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time intervals, aliquots are withdrawn, and the degradation reaction is quenched if necessary (e.g., by neutralizing the acid or base).

-

The samples are analyzed using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended for assessing the purity of the chromatographic peaks.

-

Liquid chromatography-mass spectrometry (LC-MS) can be employed to determine the mass of the degradation products, which is a crucial step in their structural identification.

-

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

ICH Stability Studies

Causality Behind Experimental Choices: These studies are performed under precisely defined storage conditions as stipulated by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline. The data generated from these studies are pivotal for establishing the re-test period for the drug substance or the shelf-life for the formulated drug product.

Experimental Protocol: ICH Stability

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate (if required): 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Sample Management:

-

An adequate quantity of this compound is placed in containers that are impermeable to moisture and light.

-

These containers are stored in calibrated stability chambers that are maintained at the specified conditions.

-

-

Testing Schedule:

-

Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

-

Analytical Testing:

-

At each time point, the samples are subjected to a battery of tests, including:

-

Appearance

-

Assay (potency)

-

Degradation products (impurities)

-

Water content (if applicable)

-

-

Table 3: Illustrative ICH Stability Data for this compound (Accelerated Conditions: 40 °C / 75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.9 | 0.12 |

| 3 | White to off-white powder | 99.6 | 0.23 |

| 6 | White to off-white powder | 99.2 | 0.38 |

Data Interpretation and Conclusion

The collective solubility and stability data for this compound will provide a holistic view of its potential as a developable drug candidate.

-

Solubility: The anticipated low aqueous solubility, especially in the neutral and intestinal pH ranges, strongly suggests that advanced formulation strategies will be necessary to ensure adequate oral bioavailability. These may include particle size reduction (micronization or nanocrystals), the creation of amorphous solid dispersions, or the use of solubility-enhancing excipients.

-

Stability: The forced degradation studies will illuminate the intrinsic stability of the molecule and its vulnerabilities to different degradation mechanisms. This knowledge is indispensable for the development of a robust and stable formulation and for defining appropriate storage and handling procedures. The data from the ICH stability studies will be the basis for establishing a re-test period for the drug substance.

By systematically and rigorously evaluating the solubility and stability of this compound, researchers and drug development professionals can make well-informed, data-driven decisions regarding its advancement through the development pipeline.

References

-

OECD Guideline for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

The Biopharmaceutics Classification System (BCS) Guidance. U.S. Food and Drug Administration. [Link]

-

PubChem Database: 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. National Center for Biotechnology Information. [Link] (Note: This is for a related compound, as specific data for this compound is sparse. It provides a basis for understanding the core scaffold.)

A Technical Guide to the Preliminary Biological Screening of 6-Chloro-3-methyl-1,2-benzoxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This technical guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a specific analogue, 6-Chloro-3-methyl-1,2-benzoxazole. The protocols detailed herein are designed to efficiently probe the compound's potential bioactivity across several key therapeutic areas. This document serves as a practical framework for researchers initiating the exploration of novel benzisoxazole derivatives, providing not just procedural steps but the scientific rationale underpinning each stage of the investigation.

Introduction: The Rationale for Screening this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[2][6] Among these, the benzisoxazole moiety has garnered significant attention due to its presence in drugs with diverse clinical applications, from the antipsychotic risperidone to the anticonvulsant zonisamide.[1][2] The unique electronic and structural features of the benzisoxazole ring system allow for favorable interactions with a variety of biological targets.